REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.[NH2:12][NH2:13].C(OC(OCC)OCC)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCO>[C:4]1([C:3]2[O:2][CH:1]=[N:12][N:13]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|
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Name
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|
Quantity
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1.01 g
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Type
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reactant
|
Smiles
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COC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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O.NN
|
Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CCO
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Name
|
|
Quantity
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25 mL
|
Type
|
reactant
|
Smiles
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C(C)OC(OCC)OCC
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Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
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the tube was re-sealed
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Type
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TEMPERATURE
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Details
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the reaction was heated to 120° C. for 26 hours
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Duration
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26 h
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Type
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CUSTOM
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Details
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purified on silica gel (0-70% EtOAc in hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1OC=NN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |